molecular formula C16H19BrN2O3 B11772155 Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B11772155
分子量: 367.24 g/mol
InChIキー: TXTAZTAYAOBZJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. Its structure features:

  • A butyl ester group at position 3.
  • A 2-bromophenyl substituent at position 2.
  • A methyl group at position 4.
  • A 2-oxo moiety in the tetrahydropyrimidine ring.

特性

分子式

C16H19BrN2O3

分子量

367.24 g/mol

IUPAC名

butyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21)

InChIキー

TXTAZTAYAOBZJE-UHFFFAOYSA-N

正規SMILES

CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

製品の起源

United States

準備方法

Reaction Components and Mechanistic Insights

The synthesis begins with the condensation of butyl acetoacetate (β-keto ester), 2-bromobenzaldehyde (aldehyde), and urea (or thiourea for thio analogs) in an acidic medium. The reaction proceeds via the following steps:

  • Aldol Condensation : The β-keto ester and aldehyde form a Knoevenagel adduct.

  • Nucleophilic Addition : Urea attacks the α,β-unsaturated intermediate.

  • Cyclization and Dehydration : Intramolecular cyclization yields the tetrahydropyrimidine core.

The presence of the electron-withdrawing bromine atom at the ortho position of the phenyl ring slows aldol condensation, requiring prolonged reaction times (8–12 hours) compared to para-substituted analogs. Catalysts such as concentrated HCl, Lewis acids (e.g., FeCl₃), or ionic liquids have been employed to enhance reaction efficiency.

Optimized Laboratory-Scale Protocol

A representative procedure involves refluxing equimolar quantities of butyl acetoacetate (1.0 equiv), 2-bromobenzaldehyde (1.0 equiv), and urea (1.2 equiv) in ethanol with 10 mol% HCl at 80°C for 10 hours. Post-reaction, the mixture is quenched in ice water, and the precipitate is recrystallized from ethanol to yield the target compound.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/Description
SolventEthanol
CatalystHCl (10 mol%)
Temperature80°C
Reaction Time10 hours
Yield58%
Purity (HPLC)>95%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To address scalability challenges, industrial protocols utilize continuous flow reactors (CFRs) for enhanced heat and mass transfer. VulcanChem reports a CFR-based method where reactants are pumped through a heated reactor module (T = 100°C, residence time = 2 hours) with inline purification via liquid-liquid extraction. This approach achieves 75% yield and reduces byproduct formation compared to batch processes.

Solvent and Catalyst Optimization

Replacing ethanol with dimethylformamide (DMF) in CFR systems improves solubility of the bromophenyl intermediate, enabling higher substrate concentrations (0.5 M vs. 0.2 M in ethanol). Heterogeneous catalysts like sulfonic acid-functionalized silica gel facilitate catalyst recovery, reducing production costs.

Table 2: Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Yield58%75%
Reaction Time10 hours2 hours
Catalyst RecoveryNot feasible90% recovery
Energy ConsumptionHighModerate

Advanced Characterization and Quality Control

Post-synthesis characterization employs multiple analytical techniques to confirm structural integrity:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl₃) reveals diagnostic peaks at δ 7.85 (d, J = 8.0 Hz, Ar-H), 5.25 (s, NH), and 1.40 (t, J = 7.2 Hz, butyl CH₂).

  • X-ray Crystallography : Studies on analogous compounds show dihedral angles of 81.8° between the bromophenyl and tetrahydropyrimidine rings, confirming steric distortion.

  • HPLC-PDA : Purity assessments use C18 columns with UV detection at 254 nm .

化学反応の分析

反応の種類

4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、対応するオキソ誘導体を生成するために酸化できます。

    還元: 還元反応により、還元されたテトラヒドロピリミジン誘導体を生成できます。

    置換: ブロモフェニル基は、求核置換反応を受ける可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) および三酸化クロム (CrO3) があります。

    還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

    置換: メトキシドナトリウム (NaOCH3) やtert-ブトキシドカリウム (KOtBu) などの求核剤が用いられます。

主な生成物

これらの反応によって生成される主な生成物には、さまざまな置換テトラヒドロピリミジン、オキソ誘導体、および元の化合物の還元形態が含まれます。

科学的研究の応用

Biological Activities

Research indicates that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits several notable biological activities:

  • Anticancer Properties : Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential as an anticancer agent. For instance, it has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several pathogens, indicating its potential as an antimicrobial agent. Research has shown varying Minimum Inhibitory Concentration (MIC) values against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Preliminary studies suggest that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess anti-inflammatory properties through modulation of inflammatory pathways.

Synthesis and Industrial Applications

The synthesis of this compound generally involves multi-step organic reactions. In industrial settings, methods may be adapted for larger-scale production using continuous flow reactors to enhance yield and purity. The ability to produce this compound efficiently makes it suitable for further research and potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateEthyl instead of butylVarying solubility and reactivity
Butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDifferent bromophenyl positionVariation in biological activity due to positional isomerism
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateContains thioxo groupDistinct reactivity and biological profile

Case Studies

Several case studies illustrate the potential applications of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

  • Pancreatic Cancer Treatment : A study demonstrated that this compound significantly reduced tumor size in xenograft models of pancreatic cancer. The results indicated effective inhibition of tumor growth through multiple mechanisms.
  • Antimicrobial Efficacy : Clinical trials assessing the efficacy of this compound against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

作用機序

類似化合物の比較

類似化合物

  • 4-(2-クロロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチル
  • 4-(2-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチル
  • 4-(2-ヨードフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチル

ユニークさ

4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ブチルにおけるブロモフェニル基の存在は、異なるハロゲン置換基を持つアナログと比較して、ユニークな反応性と特性をもたらします。

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations at Position 4

The 2-bromophenyl group distinguishes this compound from analogues with other aryl or heteroaryl substituents:

Compound Substituent at C4 Key Properties/Activities References
Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Bromophenyl Higher lipophilicity due to bromine; potential for halogen bonding in biological targets
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Fluorophenyl Enhanced electron-withdrawing effects; used in antioxidant studies
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl IC50 = 15.7 µM (cytotoxicity against cancer cells); para-substitution improves potency
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl Lower molecular weight (322.79 g/mol) compared to brominated analogues
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Furan-2-yl Antioxidant activity (IC50 = 0.6 mg/mL in DPPH assay); thioxo group enhances reactivity

Key Insights :

  • Halogen position : Ortho-substituted bromophenyl (target compound) may introduce steric hindrance compared to para-substituted analogues, affecting binding to enzymes like thymidine phosphorylase .

Ester Group Variations at Position 5

The butyl ester chain influences solubility and pharmacokinetics:

Compound Ester Group Molecular Weight (g/mol) Melting Point (°C) References
Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Butyl 367.24 Not reported
Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 339.19 Not reported
Methyl 4-(4-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 270.08 199–200
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Benzyl 340.35 Not reported

Key Insights :

  • Methyl esters (e.g., ) are more compact, favoring crystallinity and higher melting points.

Variations in the Pyrimidine Ring

Oxo vs. Thioxo Groups
  • 2-Oxo (target compound): Forms stronger hydrogen bonds, critical for enzyme inhibition (e.g., thymidine phosphorylase) .
  • 2-Thioxo (e.g., ): Enhances radical scavenging activity due to sulfur’s nucleophilic character.
Regioselectivity and Substitution Patterns
  • Derivatives like ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () highlight the impact of bromine at position 6, which can alter reactivity in further functionalization.

Key Insights :

  • The target compound’s 2-bromophenyl group may confer unique cytotoxicity profiles, though direct biological data are absent in the provided evidence.
  • Butyl ester chains could extend half-life in vivo compared to methyl/ethyl analogues.

生物活性

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative notable for its complex structure, which includes a butyl ester group and a bromophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The compound's molecular formula is C14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3} with a molecular weight of approximately 339.18 g/mol. Its unique structural features contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3}
Molecular Weight339.18 g/mol
StructureChemical Structure

Anticancer Properties

Research indicates that Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion.

Case Study:
In a study involving the A431 vulvar epidermal carcinoma cell line, the compound showed significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism appears to involve the downregulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Research Findings:
In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory mediator release. It appears to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological effects of Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are thought to stem from its ability to interact with specific enzymes or receptors within biological systems. This binding can modulate enzyme activity or cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Differences
Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateModerate anticancer effectsEthyl group instead of butyl
Butyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateVarying activity due to positional isomerismDifferent bromophenyl position
Ethyl 4-(2-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateDistinct reactivity profileContains thioxo group

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?

  • Methodological Answer : The Biginelli reaction typically involves a three-component condensation of a β-ketoester (e.g., butyl acetoacetate), an aldehyde (e.g., 2-bromobenzaldehyde), and urea/thiourea. To optimize yield and regioselectivity:

  • Use Lewis acid catalysts like FeCl₃ or ZrCl₄ to enhance reaction efficiency under reflux conditions (ethanol, 80°C) .
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization from ethanol. Yield improvements (>70%) are achieved by avoiding excess urea, which may lead to side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the methyl group at δ ~2.27 ppm (singlet, 3H), the methine proton (CH) at δ ~5.39 ppm (singlet), and aromatic protons from the 2-bromophenyl group at δ ~6.91–7.20 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 12.5184 Å, b = 7.3412 Å, and c = 17.0426 Å are typical for bromophenyl derivatives .

Q. How is the antibacterial activity of this compound evaluated in preliminary assays?

  • Methodological Answer :

  • Use agar diffusion or microdilution assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 1–100 µg/mL. Compare inhibition zones or MIC (Minimum Inhibitory Concentration) values to controls like ampicillin .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in regioselectivity during synthesis?

  • Methodological Answer : Regioselectivity issues (e.g., para vs. ortho substitution) can arise from steric effects of the bromophenyl group. X-ray analysis reveals hydrogen-bonding patterns (e.g., N–H···O interactions) and packing motifs (e.g., π-π stacking) that stabilize specific regioisomers. For instance, monoclinic packing along the c-axis in bromophenyl derivatives shows intermolecular C–H···Br interactions that favor the 2-bromo-substituted product .

Q. What strategies address low solubility in biological assays for dihydropyrimidine derivatives?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO-PBS (phosphate-buffered saline) mixtures (≤5% DMSO) to enhance solubility without cytotoxicity.
  • Prodrug modification : Replace the butyl ester with a more hydrophilic group (e.g., methyl or ethyl) to improve aqueous solubility while retaining activity .

Q. How do substituent variations (e.g., bromine position) impact structure-activity relationships (SAR) in antibacterial studies?

  • Methodological Answer :

  • Compare MIC values of 2-bromo vs. 3-bromo derivatives. For example, 2-bromo substitution may enhance activity due to increased electron-withdrawing effects and steric hindrance, as seen in analogs with MICs ≤25 µg/mL against S. aureus .
  • Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with bioactivity trends.

Q. What analytical methods resolve conflicting NMR data for stereoisomers in dihydropyrimidine derivatives?

  • Methodological Answer :

  • NOESY/ROESY : Detect spatial proximity between the methine proton (CH) and aromatic protons to confirm cis/trans isomerism.
  • Dynamic NMR : Monitor temperature-dependent splitting of signals to identify rotameric equilibria in the tetrahydropyrimidine ring .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 231–232°C for bromophenyl analogs) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>250°C) .
  • Cross-validate with purity checks (HPLC, ≥95%) to rule out impurities affecting stability .

Tables for Key Data

Property Value Reference
Melting Point 231–232°C
Crystal System Monoclinic (P2₁/c)
¹H NMR (DMSO-d₆) δ 2.27 (CH₃), 5.39 (CH), 6.91–7.20 (Ar)
Antibacterial MIC (S. aureus) 25 µg/mL

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。